
Bismuth salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bismuth subsalicylate typically involves the reaction of bismuth nitrate with salicylic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired bismuth salt. The process can be summarized as follows:
Dissolution of Bismuth Nitrate: Bismuth nitrate is dissolved in water to form a clear solution.
Addition of Salicylic Acid: Salicylic acid is added to the bismuth nitrate solution.
pH Adjustment: The pH of the solution is adjusted to facilitate the precipitation of bismuth subsalicylate.
Filtration and Drying: The precipitate is filtered, washed, and dried to obtain pure bismuth subsalicylate.
Industrial Production Methods
Industrial production of bismuth subsalicylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. Mechanochemical synthesis is also explored as an environmentally friendly alternative, reducing the use of solvents and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth subsalicylate undergoes various chemical reactions, including:
Hydrolysis: In the gastrointestinal tract, bismuth subsalicylate hydrolyzes to release salicylic acid and bismuth salts.
Complexation: Bismuth ions can form complexes with other ligands, enhancing its antibacterial properties.
Common Reagents and Conditions
Hydrolysis: Water and acidic conditions facilitate the hydrolysis of bismuth subsalicylate.
Complexation: Ligands such as thiols and amines can react with bismuth ions under mild conditions to form stable complexes.
Major Products Formed
Applications De Recherche Scientifique
Bismuth subsalicylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of bismuth subsalicylate involves multiple pathways:
Anti-inflammatory Action: Salicylic acid inhibits the cyclooxygenase enzyme, reducing the formation of pro-inflammatory prostaglandins.
Antibacterial Action: Bismuth ions disrupt bacterial cell walls and inhibit enzyme activity, leading to bacterial cell death.
Gastroprotective Action: Bismuth salts form a protective coating on the stomach lining, preventing irritation and promoting healing.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aspirin (Acetylsalicylic Acid): Shares the salicylic acid moiety but is primarily used as an analgesic and anti-inflammatory agent.
Methyl Salicylate: Used as a flavoring agent and in topical pain relief products.
Diflunisal: A nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid.
Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.
Uniqueness
Bismuth subsalicylate is unique due to its combination of salicylic acid and bismuth, providing both anti-inflammatory and antibacterial properties. This dual action makes it particularly effective in treating gastrointestinal disorders, setting it apart from other salicylate derivatives .
Propriétés
Numéro CAS |
5798-98-1 |
|---|---|
Formule moléculaire |
C21H15BiO9 |
Poids moléculaire |
620.3 g/mol |
Nom IUPAC |
bismuth;2-carboxyphenolate |
InChI |
InChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |
Clé InChI |
REKWPXFKNZERAA-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


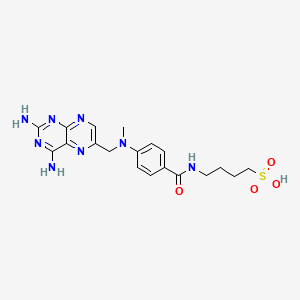
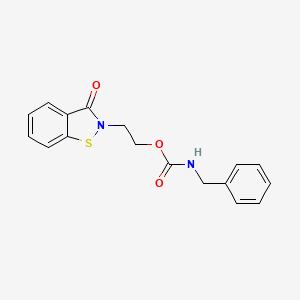
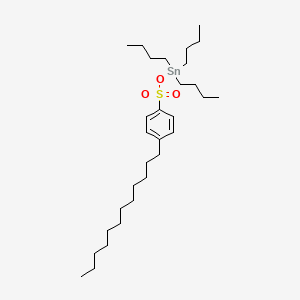
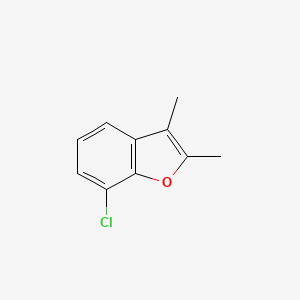
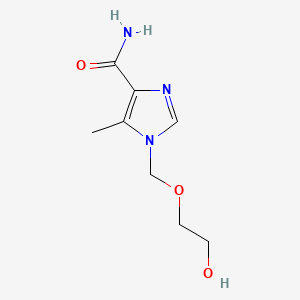
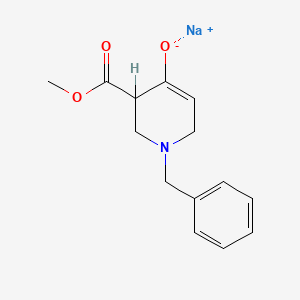
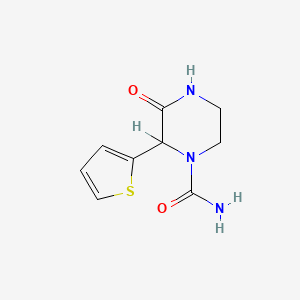
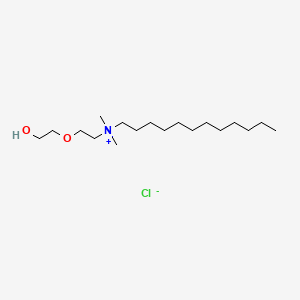
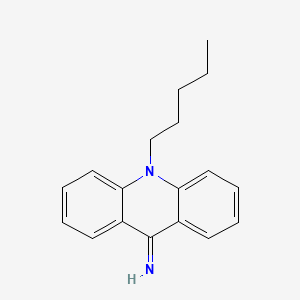
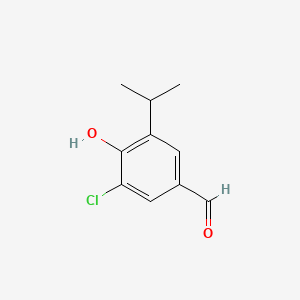

![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
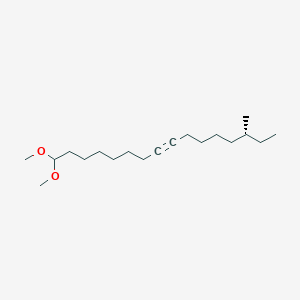
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)
